Structural Scaffold Validation: 2-Hydroxyquinoline-4-Carboxamide as a Privileged Fragment in OGT Inhibitor Discovery
While no direct activity data exists for N-benzyl-2-hydroxyquinoline-4-carboxamide itself, the 2-hydroxyquinoline-4-carboxamide scaffold (CAS 119438-96-9) has been validated as the first reported chemotype for O-GlcNAc transferase (OGT) inhibition via fragment-based drug design [1]. The scaffold was identified through structure-based virtual screening and subsequent biophysical validation, establishing it as a promising starting point for developing OGT inhibitors [1]. This class-level inference suggests that derivatives bearing the 2-hydroxyquinoline-4-carboxamide core may retain OGT-binding potential, though the specific contribution of the N-benzyl substituent in CAS 528831-13-2 remains uncharacterized.
| Evidence Dimension | Scaffold identification and validation |
|---|---|
| Target Compound Data | No direct activity data available |
| Comparator Or Baseline | 2-Hydroxyquinoline-4-carboxamide scaffold identified as OGT inhibitor fragment |
| Quantified Difference | Not quantifiable for target compound |
| Conditions | Fragment-based virtual screening and biophysical validation |
Why This Matters
Confirms the 2-hydroxyquinoline-4-carboxamide core is a validated privileged scaffold, providing a rationale for exploring derivatives like N-benzyl-2-hydroxyquinoline-4-carboxamide in OGT-targeted research.
- [1] Zhang H, Tomašič T, Shi J, et al. Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening. Molecules. 2022;27(6):1996. View Source
